cis-1-((4-Fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole
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Description
Cis-1-((4-Fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole is a useful research compound. Its molecular formula is C12H15FN2O2S and its molecular weight is 270.33 g/mol. The purity is usually 95%.
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Biological Activity
cis-1-((4-Fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole is a compound of significant interest due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C14H18FNO2S
- Molecular Weight : 270.33 g/mol
- CAS Number : 1218517-81-7
The presence of the fluorophenyl and sulfonyl groups contributes to its biological activity by enhancing interactions with biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It can interact with various receptors, potentially altering their activity and leading to downstream effects.
- Cytotoxic Effects : Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines.
Biological Activity Overview
The biological activities attributed to this compound include:
Anticancer Activity
A study conducted on various pyrrole derivatives, including this compound, demonstrated significant cytotoxicity against human cancer cell lines (e.g., HepG2). The mechanism involved apoptosis induction as confirmed by caspase activity assays, indicating a potential for development as an anticancer agent .
Anti-inflammatory Effects
Research has highlighted the compound's ability to inhibit pro-inflammatory cytokine production in vitro. This suggests a role in managing inflammatory diseases, potentially offering therapeutic benefits for conditions such as rheumatoid arthritis or inflammatory bowel disease .
Antiviral Activity
The compound has been evaluated for its ability to modulate the CCR5 receptor, which is critical for HIV entry into host cells. In vitro studies have shown that derivatives similar to this compound can effectively block this receptor, providing a basis for further exploration in antiviral therapies .
Properties
IUPAC Name |
(3aS,6aS)-1-(4-fluorophenyl)sulfonyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2S/c13-10-1-3-11(4-2-10)18(16,17)15-6-5-9-7-14-8-12(9)15/h1-4,9,12,14H,5-8H2/t9-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFVPFRCJWQPCR-JOYOIKCWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CNC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]2[C@@H]1CNC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.